molecular formula C17H19N5O2 B2778319 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380140-89-4

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2778319
CAS RN: 2380140-89-4
M. Wt: 325.372
InChI Key: YACKOCHQORAMQA-UHFFFAOYSA-N
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Description

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CPP, is a novel compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. CPP is a small molecule that belongs to the class of piperazine derivatives, and it has been found to possess interesting biological properties that make it a promising candidate for drug development and other scientific applications.

Mechanism of Action

The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to inhibit the activity of phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. This results in an increase in dopamine levels in the brain, which is believed to be responsible for the therapeutic effects of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in various neurological disorders.
Biochemical and Physiological Effects:
4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to possess various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine in the brain, which is believed to be responsible for its therapeutic effects in various neurological disorders. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been found to inhibit the activity of various enzymes and receptors in the body, which makes it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its potent pharmacological activity. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to possess various biological properties that make it a promising candidate for drug development and other scientific applications. However, one of the main limitations of using 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its high cost and limited availability. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a relatively new compound, and its synthesis is still a challenging process, which makes it difficult to obtain in large quantities.

Future Directions

There are various future directions for the research on 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One of the most promising directions is the development of new drugs based on the structure of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to possess potent pharmacological activities, and its structure can be used as a basis for the development of new drugs with improved efficacy and fewer side effects. Another future direction is the study of the mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. The exact mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, and further research is needed to elucidate its mode of action. Finally, the potential applications of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in other fields of scientific research, such as agriculture and environmental science, should also be explored.

Synthesis Methods

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized using various methods, including the reaction of 6-cyclopropylpyrimidin-4-amine with 2-methoxypyridine-4-carbaldehyde in the presence of piperazine and acetic acid. The reaction yields 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one as a white solid, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is in the field of drug development, where it has been found to possess potent pharmacological activities. 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. This makes 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one a potential candidate for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-24-16-8-13(4-5-18-16)22-7-6-21(10-17(22)23)15-9-14(12-2-3-12)19-11-20-15/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKOCHQORAMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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